

Core Physical Properties of DPPC Lipid Bilayers

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Compound of Interest		
Compound Name:	DPPC	
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The physical state and properties of a **DPPC** bilayer are highly dependent on temperature, transitioning between a tightly packed gel phase ($L\beta$ ') and a more fluid liquid crystalline phase ($L\alpha$). This phase behavior is central to its application as a model membrane.

Quantitative Data Summary

The following tables summarize the key physical parameters of **DPPC** bilayers.



Property	Value	Temperature (°C)	Experimental/Com putational Method
Main Phase Transition Temperature (Tm)	~41 °C	N/A	Differential Scanning Calorimetry (DSC)
314 K (41 °C)	N/A	Theoretical Model	
~315 K (42 °C)	N/A	Molecular Dynamics (MD) Simulations	_
Area per Lipid (APL) - Gel Phase (Lβ')	~0.46 nm²	< Tm	X-ray Diffraction
~0.465 nm²	< Tm	Coarse-Grained (CG) MD Simulations	
Area per Lipid (APL) - Liquid Crystalline Phase (Lα)	0.609 nm²	323 K (50 °C)	MD Simulations (CHARMM force field)
~0.61 nm²	323 K (50 °C)	MD Simulations (Berger united-atom force field)	
0.64 nm²	> Tm	Experimental Determination	_
0.65 ± 0.01 nm ²	350 K (77 °C)	MD Simulations	_
Bilayer Thickness - Gel Phase (Lβ')	4.00 ± 0.01 nm	< Tm	MD Simulations (DPPE, similar saturated lipid)
Bilayer Thickness - Liquid Crystalline Phase (Lα)	3.43 ± 0.01 nm	350 K (77 °C)	MD Simulations
3.8 nm	323 K (50 °C)	MD Simulations (Berger united-atom force field)	
3.9 nm	323 K (50 °C)	Experimental	<u>-</u>



4.1 nm	323 K (50 °C)	MD Simulations (CHARMM force field)	-
Bending Rigidity (Kc)	(5.0 ± 3.3) × 10-20 J	295 K (22 °C)	Flicker Noise Spectroscopy (Averaged-Based Approach)
(5.3 ± 3.0) × 10-20 J	295 K (22 °C)	Flicker Noise Spectroscopy (Statistical Approach)	
4.28 × 10-20 J	295 K (22 °C)	MD Simulations	
2.08 × 10-19 J	320 K (47 °C)	Spin Echo Spectroscopy	-
2.03 × 10-19 J	293 K (20 °C)	Atomic Force Microscopy (AFM) on supported bilayer	
1.55 × 10-18 J	293 K (20 °C)	Atomic Force Microscopy (AFM) on vesicle system	_
Lateral Diffusion Coefficient (D)	$14.2 \pm 1.2 \times 10-12$ m ² /s	60 °C	Deuterium NMR
Decreases with increasing cholesterol concentration	> Tm	Molecular Dynamics Simulations	

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the thermotropic phase behavior of lipid bilayers.[1][2]



Objective: To measure the heat flow associated with the phase transitions of **DPPC** vesicles.

Materials:

- **DPPC** powder
- Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)
- DSC instrument with sample and reference pans

Protocol:

- Liposome Preparation:
 - Dissolve a known quantity of **DPPC** in a suitable organic solvent (e.g., chloroform/methanol mixture).
 - Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
 - Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
 - For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size or sonication.
- Sample Preparation for DSC:
 - Accurately weigh a specific amount of the liposome suspension into a DSC sample pan.
 - Prepare a reference pan containing the same volume of buffer.
 - Hermetically seal both pans.
- DSC Measurement:
 - Place the sample and reference pans into the DSC instrument.



- Equilibrate the system at a temperature below the expected pre-transition.
- Scan the temperature at a controlled rate (e.g., 1-5 °C/min) through the temperature range of interest, encompassing both the pre-transition and the main phase transition.
- Record the differential heat flow between the sample and reference pans as a function of temperature.
- Perform multiple heating and cooling scans to check for reversibility.[3]
- Data Analysis:
 - The resulting thermogram will show endothermic peaks corresponding to the pre-transition (L β ' to P β ') and the main phase transition (P β ' to L α).
 - The temperature at the peak maximum is taken as the transition temperature (Tm).
 - \circ The area under the peak is integrated to determine the enthalpy change (ΔH) of the transition.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of lipid bilayers, such as thickness and area per lipid.[4][5][6]

Objective: To obtain the electron density profile of a **DPPC** bilayer to determine its structural parameters.

Materials:

- DPPC liposome suspension (as prepared for DSC)
- SAXS instrument with a high-intensity X-ray source and a 2D detector

Protocol:

Sample Preparation:



• The liposome suspension is loaded into a temperature-controlled sample holder, typically a thin-walled quartz capillary.

Data Acquisition:

- The sample is exposed to a collimated X-ray beam.
- The scattered X-rays are collected on a 2D detector over a range of scattering angles (typically represented by the scattering vector, q).
- Scattering data is also collected for the buffer alone for background subtraction.
- Measurements are performed at different temperatures to study the structure in different phases.

Data Analysis:

- The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity versus q.
- The buffer scattering is subtracted from the sample scattering.
- For multilamellar vesicles (MLVs), the data will show a series of Bragg peaks, from which the lamellar repeat distance (d-spacing) can be calculated.
- The form factor of the bilayer can be analyzed to obtain the electron density profile perpendicular to the bilayer plane.[7]
- From the electron density profile, key structural parameters such as the bilayer thickness (hydrocarbon thickness, headgroup-to-headgroup distance) and the area per lipid can be determined using appropriate models.[5]

Neutron Scattering

Neutron scattering techniques, including Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE), provide complementary information to X-ray scattering, particularly regarding the dynamics and structure of hydrogen-containing components.[8][9][10]



Objective: To determine the structure and dynamics of **DPPC** bilayers, often with a focus on specific components through isotopic labeling.

Materials:

- **DPPC** (potentially deuterated at specific positions)
- D₂O or H₂O-based buffers
- Neutron scattering facility (SANS or NSE instrument)

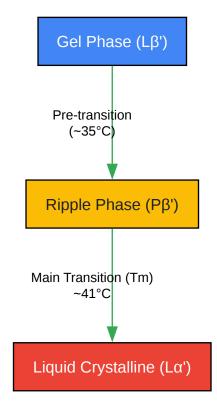
Protocol:

- Sample Preparation (Contrast Variation):
 - Prepare liposomes as described previously. A key advantage of neutron scattering is the ability to use contrast variation by preparing samples with deuterated lipids and/or using D₂O-based buffers. This allows for the highlighting or masking of specific parts of the bilayer.[10]
- Data Acquisition (SANS):
 - The sample is placed in a temperature-controlled holder in the neutron beam.
 - The scattered neutrons are detected, and the data is processed similarly to SAXS to obtain a 1D scattering profile.
- Data Acquisition (NSE):
 - NSE measures the change in velocity of neutrons upon scattering, providing information about the dynamics of the sample on the nanosecond timescale.[10] This is particularly useful for studying membrane fluctuations and bending rigidity.
- Data Analysis:
 - SANS data is analyzed using models similar to those for SAXS to determine structural parameters. The use of contrast variation can provide more detailed information about the location of water and different parts of the lipid molecule.



 NSE data is analyzed to determine the intermediate scattering function, from which dynamic parameters like the bending rigidity can be extracted.

Visualizations DPPC Bilayer Phase Transitions

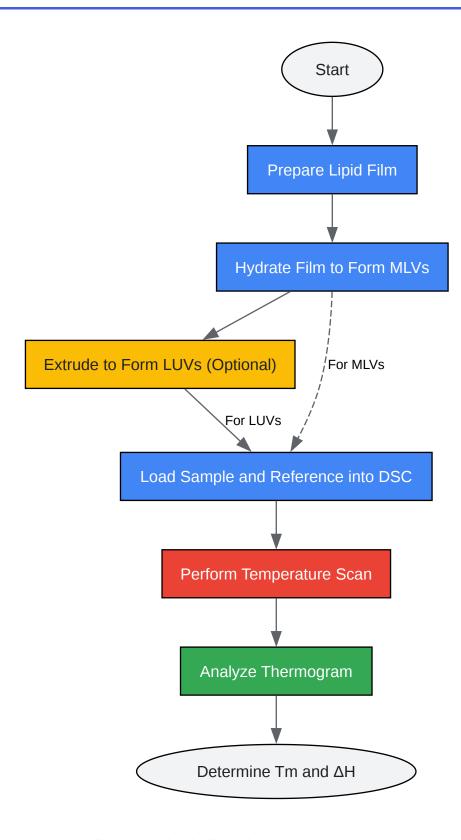


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Caption: Phase transitions of a fully hydrated **DPPC** lipid bilayer as a function of temperature.

Experimental Workflow for DSC Analysis of Liposomes





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Caption: A typical experimental workflow for analyzing the phase transitions of **DPPC** liposomes using DSC.



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